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Compound of Interest

Compound Name: ZK-806450

Cat. No.: B15608462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance overview of the experimental antiviral

compound ZK-806450 against key viral targets from Monkeypox virus, SARS-CoV-2, and

Dengue virus. Due to the early stage of research, this comparison is primarily based on in silico

computational studies. Experimental data for ZK-806450 is not yet publicly available. This

document aims to provide a framework for researchers to contextualize the potential of ZK-
806450 and to outline the experimental assays required for its validation.

Performance Against Monkeypox Virus F13 Protein
The F13 protein is a crucial enzyme for the envelopment of the Monkeypox virus, making it a

prime target for antiviral therapeutics. Tecovirimat is an FDA-approved drug that targets this

protein. Computational docking studies have been performed to predict the binding affinity of

various compounds to the F13 protein, with the Vina score being a common metric where a

more negative value indicates a stronger predicted binding affinity.

Data Presentation: In Silico Docking Scores against Monkeypox Virus F13 Protein
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Compound Type Target
Vina Score
(kcal/mol)

ZK-806450 Experimental F13 Protein -8.5[1]

Tecovirimat Approved Drug F13 Protein -8.5[1]

Glecaprevir Approved Drug F13 Protein -10.1[1]

Dolutegravir Approved Drug F13 Protein -9.1[1]

Note: The data presented above is from computational models and has not been

experimentally validated.

Performance Against SARS-CoV-2 3CL Protease
The 3C-like (3CL) protease is an essential enzyme for the replication of SARS-CoV-2. ZK-
806450 has been identified as having a high binding potential to an allosteric site on this

protease in computational studies.[2] The table below provides experimental data for

established 3CL protease inhibitors for comparative context.

Data Presentation: Established Inhibitors of SARS-CoV-2 3CL Protease

Compound Type IC50 EC50

ZK-806450 Experimental Data not available Data not available

Nirmatrelvir (PF-

07321332)
Approved Drug ~0.007 µM ~0.07 µM

GC376 Investigational ~0.04 µM ~0.95 µM

Note: IC50 and EC50 values for Nirmatrelvir and GC376 are approximate and collated from

various studies for contextual comparison.
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ZK-806450 has been shown in in silico studies to bind to the glycosaminoglycan (GAG) binding

site of the Dengue virus envelope protein, which could interfere with viral entry into host cells.

[3][4][5][6][7][8][9][10] Below are examples of compounds with known experimental activity

against the Dengue virus.

Data Presentation: Established Inhibitors of Dengue Virus

Compound Type Target EC50

ZK-806450 Experimental
Envelope Protein (in

silico)
Data not available

Balapiravir Investigational NS5 Polymerase ~2.5 µM (DENV-2)

NITD008 Investigational NS5 Polymerase ~0.2 µM (DENV-2)

Note: EC50 values for Balapiravir and NITD008 are approximate and collated from various

studies for contextual comparison.

Experimental Protocols
In Silico Molecular Docking of Monkeypox Virus F13
Protein
The following protocol provides a general overview of the methodology used in the

computational studies that generated the Vina scores.

Protein and Ligand Preparation: The three-dimensional structure of the Monkeypox virus F13

protein is obtained from a protein data bank or predicted using homology modeling. The

structures of ZK-806450 and other comparator compounds are obtained from chemical

databases. Both protein and ligand structures are prepared for docking by adding polar

hydrogens, assigning charges, and defining rotatable bonds.

Grid Box Generation: A grid box is defined around the active site of the F13 protein to specify

the search space for the docking algorithm.

Molecular Docking: A docking program such as AutoDock Vina is used to predict the binding

conformation and affinity of the ligands within the defined active site of the F13 protein. The
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program calculates a binding energy score (Vina score) for the most favorable binding pose.

Analysis of Results: The Vina scores and the predicted binding poses of the different

compounds are analyzed and compared. The interactions between the ligands and the

protein's amino acid residues are also examined.

SARS-CoV-2 3CL Protease Inhibition Assay (FRET-
based)
This protocol describes a common in vitro method to determine the half-maximal inhibitory

concentration (IC50) of a compound against the 3CL protease.

Reagents and Materials: Recombinant SARS-CoV-2 3CL protease, a fluorogenic peptide

substrate, assay buffer, and the test compound (ZK-806450).

Assay Procedure: The 3CL protease is pre-incubated with varying concentrations of the test

compound in an assay buffer. The enzymatic reaction is initiated by the addition of the

fluorogenic substrate.

Data Measurement: The fluorescence intensity is measured over time using a fluorescence

plate reader. The cleavage of the substrate by the protease results in an increase in

fluorescence.

Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of the

test compound. The IC50 value is determined by plotting the reaction rates against the

compound concentrations and fitting the data to a dose-response curve.

Dengue Virus Plaque Reduction Neutralization Test
(PRNT)
This cell-based assay is used to determine the half-maximal effective concentration (EC50) of a

compound in inhibiting viral infection.

Cell Culture and Virus Preparation: A monolayer of susceptible cells (e.g., Vero cells) is

prepared in multi-well plates. A known titer of Dengue virus is prepared.
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Assay Procedure: The Dengue virus is pre-incubated with serial dilutions of the test

compound. The cell monolayers are then infected with the virus-compound mixtures.

Plaque Formation: After an incubation period to allow for viral entry, the cells are overlaid

with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict the spread of

the virus, leading to the formation of localized zones of cell death (plaques).

Plaque Visualization and Counting: After a further incubation period, the cells are fixed and

stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well

is counted.

Data Analysis: The percentage of plaque reduction is calculated for each compound

concentration relative to the virus-only control. The EC50 value is determined by plotting the

percentage of plaque reduction against the compound concentrations and fitting the data to

a dose-response curve.
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Caption: Role of F13 protein in Monkeypox virus envelopment and its inhibition by ZK-806450.
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Caption: Workflow for in silico molecular docking of ZK-806450 against a viral protein target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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